1-Bromo-4-(2-hexyloxyethoxy)benzene
Description
Properties
Molecular Formula |
C14H21BrO2 |
|---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
1-bromo-4-(2-hexoxyethoxy)benzene |
InChI |
InChI=1S/C14H21BrO2/c1-2-3-4-5-10-16-11-12-17-14-8-6-13(15)7-9-14/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
KYBIQRGULNPUST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogs and their substituent differences:
| Compound Name | Substituent at Position 4 | CAS Number | Key Features |
|---|---|---|---|
| 1-Bromo-4-(2-hexyloxyethoxy)benzene | -OCH₂CH₂OC₆H₁₃ | N/A | Long alkoxy chain, high lipophilicity |
| 1-Bromo-4-(2-methoxyethoxy)benzene | -OCH₂CH₂OCH₃ | 2050-47-7 | Shorter chain, lower molecular weight |
| 1-Bromo-4-ethoxybenzene (p-Bromophenetole) | -OCH₂CH₃ | 588-96-5 | Simple ethoxy group |
| 1-Bromo-4-(trifluoromethoxy)benzene | -OCF₃ | 2252-44-0 | Electron-withdrawing trifluoromethoxy |
| 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | -OCH₂CF₃ | 160968-99-0 | Fluorinated ethoxy, enhanced polarity |
Substituent Impact :
- Lipophilicity : The hexyloxyethoxy group increases hydrophobicity compared to shorter-chain analogs (e.g., methoxyethoxy or ethoxy), influencing solubility in organic solvents .
- Electronic Effects : Trifluoromethoxy (-OCF₃) and trifluoroethoxy (-OCH₂CF₃) groups are strongly electron-withdrawing, reducing the benzene ring's electron density and altering reactivity in electrophilic substitutions .
Physical and Chemical Properties
- Boiling Points : p-Bromophenetole (MW 201.06 g/mol) has a reported boiling point of ~220–225°C, whereas the hexyloxyethoxy analog (MW ~301.24 g/mol) would exhibit a higher boiling point due to increased molecular weight .
- Reactivity : Bromine in p-Bromophenetole undergoes Suzuki coupling efficiently, while steric hindrance in the hexyloxyethoxy derivative might necessitate optimized conditions (e.g., higher temperatures or Pd catalysts) .
Preparation Methods
Reaction Mechanism and Conditions
4-Bromophenol is deprotonated by a strong base (e.g., K₂CO₃ or NaOH), forming a phenoxide ion that nucleophilically attacks 2-hexyloxyethyl bromide. Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate the reaction at elevated temperatures (60–80°C).
Example Procedure :
-
4-Bromophenol (1.0 mmol) and 2-hexyloxyethyl bromide (1.2 mmol) are combined in DMF.
-
K₂CO₃ (2.5 mmol) is added, and the mixture is stirred at 80°C for 12 hours.
-
Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : ~70–85% under optimized conditions.
Mitsunobu Reaction: Direct Etherification
The Mitsunobu reaction offers an alternative pathway, leveraging redox-active reagents to couple 4-bromophenol with 2-hexyloxyethanol.
Key Advantages and Limitations
This method avoids harsh bases and operates under milder conditions. However, it requires stoichiometric amounts of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Example Procedure :
-
4-Bromophenol (1.0 mmol), 2-hexyloxyethanol (1.2 mmol), PPh₃ (1.5 mmol), and DEAD (1.5 mmol) are dissolved in tetrahydrofuran (THF).
-
The reaction proceeds at room temperature for 6 hours.
-
Purification via column chromatography yields the product.
Yield : ~80–90% with minimal byproducts.
Bromination of Preformed 4-(2-Hexyloxyethoxy)Benzene
Electrophilic aromatic bromination introduces the bromine atom after ether formation. This approach ensures regioselectivity, as the electron-donating ether group directs bromination to the para position.
Bromination Protocol
-
4-(2-Hexyloxyethoxy)benzene (1.0 mmol) is dissolved in dichloromethane.
-
Bromine (1.1 mmol) is added dropwise under ice-cooling, followed by FeBr₃ (0.1 mmol) as a catalyst.
-
Stirring continues for 2 hours, after which the mixture is quenched with NaHSO₃ and extracted.
Yield : ~65–75%, with minor ortho-brominated byproducts.
Palladium-Catalyzed Coupling Strategies
While less direct, palladium-mediated methods enable modular synthesis. For instance, Suzuki-Miyaura coupling could theoretically link prefunctionalized fragments, though this requires advanced intermediates.
Hypothetical Cross-Coupling Approach
-
Aryl boronic acid derivatives of 2-hexyloxyethoxybenzene are coupled with 1-bromo-4-iodobenzene using Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
-
Yields for analogous reactions range from 70–95%, depending on steric and electronic factors.
Comparative Analysis of Methodologies
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Synthesis | 70–85 | K₂CO₃, DMF, 80°C | Cost-effective, scalable | Requires anhydrous conditions |
| Mitsunobu Reaction | 80–90 | DEAD, PPh₃, THF, rt | Mild, high regioselectivity | Expensive reagents |
| Electrophilic Bromination | 65–75 | Br₂, FeBr₃, CH₂Cl₂, 0°C | Direct, fewer steps | Byproduct formation |
| Palladium Coupling | 70–95 | Pd(PPh₃)₄, Na₂CO₃, reflux | Modular, versatile | Complex intermediate synthesis |
Q & A
Q. What methodological considerations are critical for synthesizing 1-Bromo-4-(2-hexyloxyethoxy)benzene with high purity?
Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key considerations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling to introduce aryl groups .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency and minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.
- Characterization : Confirm purity via ¹H/¹³C NMR (δ 7.4–6.8 ppm for aromatic protons, δ 70–80 ppm for ether carbons) and HPLC .
Q. Table 1: Comparison of Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 78 | >99% | |
| Nucleophilic Substitution | K₂CO₃ | DMF | 65 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and ether-linked carbons (δ 70–80 ppm). The hexyloxyethoxy chain shows characteristic δ 1.2–3.6 ppm for aliphatic protons .
- IR Spectroscopy : Confirm ether (C-O-C stretch at 1100–1250 cm⁻¹) and aryl bromide (C-Br at 500–600 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 301.08 (C₁₄H₂₁BrO₂) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Answer: The compound is lipophilic, with solubility in organic solvents: Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Application Example |
|---|---|---|
| Dichloromethane | 120 | Reaction medium for coupling |
| Ethanol | 45 | Recrystallization |
| Hexane | 15 | Chromatography |
Use solvent polarity to optimize reaction homogeneity and purification .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?
Answer: The electron-donating hexyloxyethoxy group activates the ring toward electrophilic substitution but deactivates it in oxidative coupling. Key factors:
Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed reactions involving this compound?
Answer: Discrepancies often arise from:
Q. How can computational modeling predict the biological interactions of derivatives of this compound?
Answer:
- Docking Studies : Simulate binding to targets (e.g., enzymes) using software like AutoDock. The bromine atom’s electronegativity influences binding affinity .
- QSAR Models : Correlate substituent effects (e.g., chain length) with antifungal activity (IC₅₀ values) .
Q. Table 3: Predicted Bioactivity of Derivatives
| Derivative (R Group) | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| R = -CF₃ | CYP450 | -9.2 |
| R = -OCH₃ | Tubulin | -7.8 |
Q. How can structure-activity relationships (SARs) guide the design of derivatives for specific biological targets?
Answer:
- Chain Length : Longer alkoxy chains (e.g., hexyl vs. ethyl) enhance lipid membrane penetration, improving antimicrobial activity .
- Halogen Substitution : Bromine’s size and electronegativity optimize interactions with hydrophobic enzyme pockets .
- Fluorinated Groups : Introduce -CF₃ to improve metabolic stability and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
